molecular formula C22H24N2O3 B2840425 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea CAS No. 1421456-66-7

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Cat. No.: B2840425
CAS No.: 1421456-66-7
M. Wt: 364.445
InChI Key: FKFALEDHZAJEKV-UHFFFAOYSA-N
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Description

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzhydryl group, a furan ring, and a methoxyethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea typically involves the following steps:

    Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through the reaction of benzophenone with a suitable reducing agent, such as sodium borohydride, to form benzhydrol.

    Attachment of the Furan Ring: The furan ring can be introduced by reacting furan-3-carboxaldehyde with benzhydrol in the presence of an acid catalyst to form the furan-3-ylmethyl intermediate.

    Formation of the Urea Moiety: The final step involves the reaction of the furan-3-ylmethyl intermediate with 2-methoxyethyl isocyanate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to increase yield and purity. Catalysts and solvents are selected to minimize side reactions and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The benzhydryl group can be reduced to form benzhydrol derivatives.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Benzhydrol derivatives.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It may be investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties, such as conductivity or optical activity.

    Biological Research: It can be used as a tool compound to study the effects of urea derivatives on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group may enhance binding affinity to hydrophobic pockets, while the furan ring and methoxyethyl group may contribute to the compound’s overall stability and solubility. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-ethoxyethyl)urea: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

    3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxypropyl)urea: Similar structure with a methoxypropyl group instead of a methoxyethyl group.

    3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxybutyl)urea: Similar structure with a methoxybutyl group instead of a methoxyethyl group.

Uniqueness

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, may influence the compound’s solubility and reactivity compared to its analogs.

Properties

IUPAC Name

3-benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-15-13-24(16-18-12-14-27-17-18)22(25)23-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,14,17,21H,13,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFALEDHZAJEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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